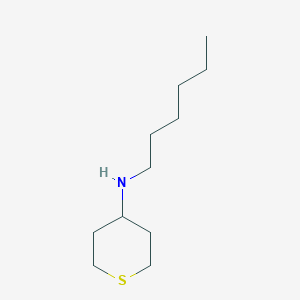

N-hexylthian-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NS |

|---|---|

Molecular Weight |

201.37 g/mol |

IUPAC Name |

N-hexylthian-4-amine |

InChI |

InChI=1S/C11H23NS/c1-2-3-4-5-8-12-11-6-9-13-10-7-11/h11-12H,2-10H2,1H3 |

InChI Key |

AKWFMTZIWRFYBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1CCSCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Hexylthian 4 Amine and Its Analogs

Direct Synthesis Approaches to the Thian-4-amine Core

The formation of the central thian-4-amine structure is a critical step that can be achieved through various synthetic routes. These approaches focus on either introducing the amine functionality onto a pre-formed thian ring or constructing the heterocyclic ring system itself.

Strategies for Amine Introduction

The introduction of an amine group at the 4-position of the thian ring is commonly accomplished through reductive amination or nitrile reduction.

Reductive Amination: This widely used method involves the reaction of a ketone, in this case, thian-4-one, with an amine in the presence of a reducing agent. masterorganicchemistry.comyoutube.com The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com The general scheme for reductive amination is as follows:

Thian-4-one + Amine + Reducing Agent → N-substituted-thian-4-amine

This method is highly versatile and can be used to introduce a primary, secondary, or even tertiary amine, depending on the nature of the amine reagent used. youtube.com One-pot procedures are often favored for their efficiency. youtube.com

Nitrile Reduction: An alternative strategy involves the reduction of a nitrile group to a primary amine. This would typically start from a precursor like 4-cyanothiane. The reduction of the nitrile can be achieved using various powerful reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran (B86392) complex (BH3-THF), and catalytic hydrogenation. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org Catalytic hydrogenation often utilizes catalysts like Raney nickel or palladium on carbon (Pd/C). commonorganicchemistry.comwikipedia.org It is important to control the reaction conditions during catalytic hydrogenation to minimize the formation of secondary and tertiary amine byproducts. commonorganicchemistry.comwikipedia.org

| Reagent | Description |

| Lithium Aluminum Hydride (LiAlH4) | A potent reducing agent capable of converting nitriles to primary amines. commonorganicchemistry.com |

| Borane-THF (BH3-THF) | A less reactive alternative to LiAlH4, often requiring heating. commonorganicchemistry.com |

| Catalytic Hydrogenation (H2/Catalyst) | Employs catalysts like Raney Nickel or Pd/C to reduce nitriles. commonorganicchemistry.comwikipedia.org |

Thian Ring Formation Techniques

The construction of the thian ring, a saturated six-membered heterocycle containing a sulfur atom, is a fundamental aspect of the synthesis. These techniques often involve cyclization reactions. A common method is the cyclization of 1,5-dihalides or 1,5-diols with a sulfur nucleophile under basic conditions. vulcanchem.com For instance, reacting a 1,5-dihalopentane derivative with sodium sulfide (B99878) would yield the corresponding thian ring. While not directly leading to N-hexylthian-4-amine, these methods are crucial for creating substituted thian precursors that can be further elaborated. Ring-opening polymerization of thiolactones is another, though less direct, method for generating polythioesters which contain repeating thian-like units. researchgate.net

Functionalization and Derivatization Strategies of this compound

Once the thian-4-amine core is established, further modifications can be made to introduce the hexyl side chain and other functional groups, leading to this compound and its analogs.

N-Alkylation and N-Acylation Reactions

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of the amine. In the context of synthesizing this compound from thian-4-amine, this would be a key step. N-alkylation can be achieved by reacting the amine with an alkyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, often in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netbeilstein-journals.org Another powerful method is reductive amination, as described previously, where thian-4-amine could be reacted with hexanal (B45976). organic-chemistry.org Catalytic N-alkylation of amines using alcohols as alkylating agents, facilitated by transition metal catalysts, represents a greener alternative. nih.govacs.orgresearchgate.net

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming an amide bond. researchgate.net While not directly leading to this compound, it is a common derivatization strategy for analogs. smolecule.com This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. researchgate.netsmolecule.comarkat-usa.org These amide derivatives can exhibit different chemical and biological properties. smolecule.com

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halides, Alcohols with catalyst | Secondary or Tertiary Amine |

| N-Acylation | Acyl chlorides, Acid anhydrides, Carboxylic acids with coupling agents | Amide |

Introduction of Hexyl Side Chain

The hexyl group is introduced onto the thian-4-amine core primarily through N-alkylation. As mentioned, this can be accomplished by reacting thian-4-amine with a hexyl halide (e.g., 1-bromohexane) or by the reductive amination of thian-4-one with hexylamine (B90201). The synthesis of related compounds, such as hexyl carbamates, has been documented, which involves the coupling of an amine with a hexyl-containing reagent like hexyl 1H-imidazole-1-carboxylate. tdcommons.org

Modifications to the Heterocyclic Ring System and Substituents

The synthesis of analogs of this compound can involve modifications to the thian ring itself or the introduction of various substituents. For instance, the synthesis of thienyl-substituted thian derivatives has been reported. mdpi.comresearchgate.net These syntheses often employ cross-coupling reactions, such as the Stille coupling, to attach a thienyl group to the heterocyclic core. mdpi.comresearchgate.net In one example, a tributyl(3-n-hexylthien-2-yl)stannane was coupled with a functionalized thiadiazinone, a related sulfur-containing heterocycle, in the presence of a palladium catalyst. mdpi.comresearchgate.net Such strategies allow for the creation of a diverse library of compounds with potentially varied properties.

Catalytic Approaches in this compound Synthesis

The synthesis of N-substituted amines, such as this compound, has been significantly advanced by the development of various catalytic methodologies. These approaches offer efficient, selective, and more environmentally benign alternatives to classical stoichiometric methods. Key strategies include the catalytic N-alkylation of thian-4-amine with hexyl derivatives or the reductive amination of thian-4-one with hexylamine. These reactions are often facilitated by transition metal catalysts, including those based on ruthenium, iridium, iron, and manganese, which enable transformations under milder conditions with high atom economy.

One prominent method is the N-alkylation of amines using alcohols, which proceeds via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. rsc.orgbeilstein-journals.org In this process, the catalyst temporarily abstracts hydrogen from the alcohol to oxidize it in situ to the corresponding aldehyde (hexanal). This highly reactive intermediate then condenses with the amine (thian-4-amine) to form an imine. In the final step, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the desired N-alkylated amine and regenerating the catalyst. rsc.org The only byproduct of this elegant process is water, making it a highly sustainable approach. rsc.org Iridium and manganese complexes have proven particularly effective for this transformation. rsc.orgbeilstein-journals.orgacs.org For instance, cyclometalated iridium complexes have been shown to catalyze the N-alkylation of various amines with alcohols in aqueous media, demonstrating high activity and yields. acs.org

Another significant catalytic route is the reductive amination of a ketone (thian-4-one) with an amine (hexylamine). This reaction can be performed using molecular hydrogen as the terminal reductant, a process favored for its clean nature. nih.govd-nb.info The reaction typically involves the condensation of the ketone and amine to form an imine intermediate, which is then catalytically hydrogenated. rsc.orgmdpi.com Earth-abundant metal catalysts, such as those based on iron, have emerged as attractive options for this transformation. d-nb.info For example, an iron complex supported on N-doped silicon carbide has been successfully used for the reductive amination of a wide range of ketones and aldehydes, showcasing excellent functional group tolerance. d-nb.info

Ruthenium catalysts also provide a versatile platform for the N-alkylation of amines. nih.govcsic.es A notable development is the use of carboxylic acids as alkylating agents in the presence of molecular hydrogen. nih.govcsic.es This allows for the synthesis of this compound by reacting thian-4-amine with hexanoic acid. The reaction is facilitated by an in situ formed ruthenium/triphos complex and an acid cocatalyst, accommodating a broad range of substrates to produce secondary and tertiary amines in good to excellent yields. nih.govcsic.es

The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity for the target compound. Below are representative examples of catalytic systems applicable to the synthesis of this compound and its analogs.

Table 1: Representative Catalytic Systems for N-Alkylation of Amines with Alcohols via Hydrogen Borrowing

This table presents examples of catalyst systems used for the N-alkylation of amines with alcohols, a method directly applicable to the synthesis of this compound from thian-4-amine and hexanol.

| Catalyst | Amine Substrate | Alcohol Substrate | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| Cyclometalated Iridium Complex (TC-6, 0.1 mol%) | 4-Methylaniline | Benzyl alcohol | KOH | H₂O | 80 | 96 | acs.org |

| Bis-NHC-Manganese Complex (Mn6, 1.5 mol%) | Aniline (B41778) | Benzyl alcohol | t-BuOK | Toluene | RT | 93 | beilstein-journals.org |

| GSOIC/TMPP | Aniline | Benzyl alcohol | - | - | - | >95 | rsc.org |

| Bis-triazolylidene Manganese Complex (Mn10, 1.5 mol%) | Aniline | Benzyl alcohol | t-BuOK | Toluene | 100 | >99 | beilstein-journals.org |

Table 2: Catalytic Systems for Reductive Amination using Molecular Hydrogen

This table shows examples of catalytic reductive amination, a key strategy for synthesizing this compound from thian-4-one and hexylamine using H₂ as a clean reductant.

| Catalyst | Ketone/Aldehyde Substrate | Amine Source | H₂ Pressure | Solvent | Temp (°C) | Yield (%) | Citation |

| Fe/(N)SiC | Acetophenone | Aqueous Ammonia | 6.5 MPa | - | 140 | >99 | d-nb.info |

| Co₂Rh₂/C | 4-Nitroacetophenone | H₂ (forms amine in situ) | 1 atm | - | 25 | - | rsc.org |

Table 3: Ruthenium-Catalyzed N-Alkylation of Amines with Carboxylic Acids

This table details a ruthenium-catalyzed method for N-alkylation using carboxylic acids and H₂, applicable for reacting thian-4-amine with hexanoic acid.

| Catalyst System | Amine Substrate | Carboxylic Acid | H₂ Pressure | Solvent | Temp (°C) | Yield (%) | Citation |

| Ru(acac)₃ / Triphos / HNTf₂ | Aniline | Acetic Acid | 50 bar | Dioxane | 120 | 94 (N-ethylaniline) | csic.es |

| Ru(acac)₃ / Triphos / HNTf₂ | Benzylamine | Acetic Acid | 50 bar | Dioxane | 120 | 96 (N-ethylbenzylamine) | csic.es |

Advanced Spectroscopic and Chromatographic Characterization of N Hexylthian 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-hexylthian-4-amine, a combination of 1D and 2D NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum is used to identify the different types of protons and their connectivity. The spectrum of this compound is anticipated to show distinct signals for the hexyl group, the thian ring, and the amine proton.

Hexyl Chain Protons: The terminal methyl group (H-6') is expected to appear as a triplet around 0.9 ppm. The internal methylene (B1212753) groups (H-2' to H-5') will produce complex, overlapping multiplets in the 1.2-1.6 ppm region. The methylene group adjacent to the nitrogen (H-1') will be deshielded and is expected to appear as a triplet around 2.5-2.8 ppm.

Thian Ring Protons: The protons on the saturated thian ring will exist in a complex environment, further complicated by the chair conformation of the ring. The methine proton at the C-4 position (H-4), being adjacent to the amine, is expected to be found in the 2.5-3.0 ppm range. openstax.org The protons on carbons adjacent to the sulfur atom (H-2, H-6) would likely appear in the region of 2.5-2.9 ppm, while the remaining ring protons (H-3, H-5) would be expected at approximately 1.5-2.0 ppm. These signals would exhibit complex splitting due to both geminal and vicinal coupling, with distinct shifts for axial and equatorial positions.

Amine Proton (NH): The secondary amine proton typically appears as a broad singlet. openstax.orgpressbooks.pub Its chemical shift is variable and dependent on concentration and solvent, but it is generally expected in the 0.5-5.0 ppm range. libretexts.org This signal would disappear upon the addition of D₂O, a key confirmation test. openstax.orglibretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (H-6') | 0.8 - 1.0 | Triplet (t) | 3H |

| -(CH₂)₄- (H-2' to H-5') | 1.2 - 1.6 | Multiplet (m) | 8H |

| Thian H-3, H-5 | 1.5 - 2.0 | Multiplet (m) | 4H |

| Thian H-2, H-6 | 2.5 - 2.9 | Multiplet (m) | 4H |

| N-CH₂- (H-1') | 2.5 - 2.8 | Triplet (t) | 2H |

| Thian CH-N (H-4) | 2.5 - 3.0 | Multiplet (m) | 1H |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Hexyl Chain Carbons: The terminal methyl carbon (C-6') is expected at ~14 ppm. The internal methylene carbons (C-2' to C-5') would appear in the 22-32 ppm range. The carbon bonded to the nitrogen (C-1') will be shifted downfield to approximately 45-50 ppm.

Thian Ring Carbons: The carbons adjacent to the sulfur atom (C-2, C-6) are expected in the 25-35 ppm range. The C-3 and C-5 carbons would likely appear at similar shifts. The carbon bearing the amino group (C-4) is the most downfield of the ring carbons, predicted to be in the 50-60 ppm range due to the deshielding effect of the nitrogen atom. openstax.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (C-6') | ~14 |

| -(CH₂)₄- (C-2' to C-5') | 22 - 32 |

| Thian C-2, C-6 | 25 - 35 |

| Thian C-3, C-5 | 25 - 35 |

| N-CH₂- (C-1') | 45 - 50 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable. creative-biostructure.comipb.ptweebly.comomicsonline.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. It would clearly show the connectivity within the hexyl chain (H-1' coupled to H-2', H-2' to H-3', etc.) and within the thian ring (e.g., H-4 coupled to H-3 and H-5). researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates each proton with its directly attached carbon. creative-biostructure.comresearchgate.net This would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~2.6 ppm (H-1') would show a cross-peak with the carbon signal at ~48 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation between the N-H proton and carbons C-4, C-1', C-3, and C-5. omicsonline.org

Dynamic NMR: The thian ring exists in a chair conformation that can undergo ring inversion. At room temperature, this process might be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Variable temperature NMR studies could potentially be used to slow this inversion, allowing for the observation of distinct signals for the axial and equatorial protons and the determination of the energetic barrier for ring flipping.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and provides structural information based on the molecule's fragmentation pattern. For this compound (C₁₁H₂₃NS, Molecular Weight: 201.38 amu), electron ionization (EI) would be a common technique.

Molecular Ion (M⁺•): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight. openstax.orgwhitman.edujove.comjove.com A molecular ion peak (M⁺•) would be expected at m/z = 201, although for some aliphatic amines, it can be weak or absent. whitman.edujove.com

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. openstax.orgwhitman.edujove.comjove.commiamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are possible:

Loss of a pentyl radical (C₅H₁₁) from the hexyl chain, resulting in a prominent fragment ion at m/z = 130.

Cleavage of the C3-C4 (or C4-C5) bond within the thian ring. This would lead to the formation of an ion at m/z = 114.

The most stable radical is preferentially lost, so the loss of the pentyl radical is expected to give the base peak or a very intense peak. whitman.edumiamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 201 | [C₁₁H₂₃NS]⁺• | Molecular Ion (M⁺•) |

| 130 | [C₆H₁₂NS]⁺ | α-cleavage: Loss of C₅H₁₁• (pentyl radical) |

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts and for assessing its purity.

Gas Chromatography (GC): Given its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable technique for analyzing this compound. The use of a polar capillary column would be appropriate to handle the amine functionality.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amines. thermofisher.comshodex.commdpi.comchim.it

Mode: Reversed-phase HPLC would be the most common approach.

Stationary Phase: A C18 or C8 column could be used.

Mobile Phase: Due to the basic nature of the amine, mobile phase pH control is critical to ensure good peak shape and reproducible retention. Operating under alkaline conditions (pH > 10) would keep the amine in its neutral, more retentive form, but requires a pH-stable column. shodex.com Alternatively, an acidic mobile phase with an ion-pairing reagent can be used to improve retention and peak shape on standard silica-based columns. helixchrom.com

Detection: As the compound lacks a strong chromophore, UV detection would be challenging. More universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) would be more effective. helixchrom.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary technique for determining the purity of this compound. Due to the compound's basic nitrogen atom and non-polar hexyl chain, reversed-phase HPLC (RP-HPLC) is the method of choice. Analysis is typically performed to quantify the compound and ensure the absence of impurities.

Research findings indicate that optimal separation is achieved using a C18 stationary phase with a gradient elution mobile phase. The mobile phase generally consists of an aqueous component and an organic modifier, such as acetonitrile. To ensure sharp, symmetrical peaks and prevent tailing, which is common for basic amines on silica-based columns, a small amount of an acidic modifier like trifluoroacetic acid (TFA) is added to the mobile phase. This protonates the secondary amine, improving its interaction with the stationary phase and its solubility in the mobile phase.

Under these conditions, this compound is well-retained and elutes as a distinct peak. Purity is calculated based on the relative peak area at a low UV wavelength (e.g., 210 nm), where the amine functional group exhibits absorbance. A typical analysis would show the compound with a purity level exceeding 98%.

| Parameter | Condition / Value |

|---|---|

| Instrument | Standard HPLC System with UV Detector |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Program | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Typical Retention Time (tR) | 8.52 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry serves as a powerful dual-purpose technique for the analysis of this compound. It confirms the compound's identity through its mass-to-charge ratio (m/z) and fragmentation pattern, while the gas chromatography component provides an orthogonal assessment of its purity and volatility. The compound is sufficiently volatile to be analyzed by GC without derivatization.

The analysis begins with the injection of the sample into a GC system equipped with a non-polar capillary column. A temperature gradient is applied to separate compounds based on their boiling points. The eluting compounds then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI).

The resulting mass spectrum for this compound is highly characteristic. It displays a clear molecular ion peak (M⁺•) corresponding to its molecular weight (C₁₂H₂₅NS, MW ≈ 215.4 g/mol ). The fragmentation pattern provides definitive structural information. Key fragment ions observed include those resulting from alpha-cleavage adjacent to the nitrogen atom and cleavage of the hexyl chain, which are diagnostic for this structure. The fragment at m/z 144, resulting from the loss of a pentyl radical, is often observed as the base peak due to the stability of the resulting iminium cation.

| Parameter / Measurement | Condition / Value |

|---|---|

| Gas Chromatography Conditions | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometry Conditions & Data | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Molecular Ion (M⁺•) | m/z 215 |

| Base Peak | m/z 144 [M - C₅H₁₁]⁺ |

| Key Fragment Ions (m/z) | 130 [M - C₆H₁₃]⁺, 116, 87, 56 |

Column Chromatography and Flash Chromatography for Purification and Isolation

Following its synthesis, crude this compound is typically purified using column chromatography, with flash chromatography being the preferred method for its speed and efficiency. This technique separates the target compound from unreacted starting materials, reagents, and synthetic by-products based on differential adsorption to a solid stationary phase.

For a basic compound like this compound, normal-phase chromatography on silica (B1680970) gel is standard. A critical consideration during method development is the potential for the basic amine to interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to peak broadening and irreversible adsorption. To mitigate this, a small amount of a basic modifier, most commonly triethylamine (B128534) (TEA), is added to the eluent system. This deactivates the acidic sites on the silica, ensuring a sharp elution profile and high recovery of the product.

The purification process involves dissolving the crude product in a minimal amount of the mobile phase or a stronger solvent and loading it onto the silica gel column. A solvent gradient is then applied, starting with a non-polar solvent (e.g., Dichloromethane or Hexanes) and gradually increasing the concentration of a polar solvent (e.g., Methanol or Ethyl Acetate). Fractions are collected and analyzed by Thin-Layer Chromatography (TLC), often using a potassium permanganate (B83412) or ninhydrin (B49086) stain for visualization. Fractions containing the pure compound are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

| Parameter | Condition / Material |

|---|---|

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (SiO₂, 230-400 mesh) |

| Eluent System | Dichloromethane / Methanol with 0.5-1% Triethylamine |

| Gradient | 0% to 10% Methanol in Dichloromethane |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Visualization | Potassium Permanganate or Ninhydrin stain |

Computational Chemistry and Molecular Modeling of N Hexylthian 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of N-hexylthian-4-amine. These methods model the molecule's behavior based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a hypothetical analysis of this compound, calculations would likely be performed using a common functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Such studies would begin by optimizing the geometry of the molecule to find its most stable three-dimensional conformation. Key structural parameters, including bond lengths, bond angles, and dihedral angles, would be determined. For instance, the C-S and C-N bond lengths within the thiane (B73995) ring and the orientation of the n-hexyl group would be of particular interest. The analysis would reveal the chair conformation of the thiane ring as the most stable, with the n-hexylamine substituent likely occupying an equatorial position to minimize steric hindrance. Vibrational frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to its lone pair of electrons. The LUMO would likely be distributed across the C-S-C region of the thiane ring and the attached alkyl chain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative framework for predicting chemical behavior.

Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) | Implication |

| HOMO Energy (EHOMO) | - | -6.25 | Represents electron-donating ability. |

| LUMO Energy (ELUMO) | - | 1.15 | Represents electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.40 | High value suggests good kinetic stability. |

| Ionization Potential (I) | -EHOMO | 6.25 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | -1.15 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 2.55 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 3.70 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | 0.135 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 0.88 | Measures the propensity to accept electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic distribution within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these electronic effects.

Quantum chemical methods are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction mechanism can be proposed. For instance, the N-alkylation of 4-aminothiane to form this compound could be modeled.

This would involve identifying the transition state structure for the nucleophilic attack of the amine on a hexyl halide. The geometry of the transition state, characterized by the partial formation of the N-C bond and the partial breaking of the C-halogen bond, would be optimized. The activation energy (the energy difference between the reactants and the transition state) could then be calculated, providing a quantitative measure of the reaction's kinetic feasibility. This type of analysis helps in understanding the factors that control reaction rates and selectivity.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations can explore its interactions with other molecules, such as biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor or enzyme. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Given its structure, this compound could be hypothetically docked into the binding site of various targets, such as G-protein coupled receptors (GPCRs) or ion channels, where similar heterocyclic amine motifs are known to bind. The docking simulation would involve generating multiple possible binding poses of the ligand within the receptor's active site and scoring them based on their energetic favorability.

The results would highlight key intermolecular interactions, such as hydrogen bonds between the amine group of the ligand and polar residues (e.g., Aspartic Acid, Serine) in the receptor. Hydrophobic interactions between the n-hexyl chain and nonpolar residues (e.g., Leucine, Valine) would also be critical for binding affinity. The docking score provides a semi-quantitative estimate of the binding affinity, allowing for the comparison of different ligands.

Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Description | Value/Result |

| Target Protein | Hypothetical Serotonin Receptor Subtype | 5-HT2A |

| Binding Affinity | Estimated free energy of binding. | -8.5 kcal/mol |

| Key Hydrogen Bonds | Interactions between the ligand's amine group and receptor residues. | Amine N-H with Asp155; Amine N with Ser242 |

| Key Hydrophobic Interactions | Interactions involving the ligand's alkyl and cyclic parts. | Hexyl chain with Phe339, Phe340; Thiane ring with Trp336, Val156 |

| Predicted Pose | The n-hexyl tail occupies a deep hydrophobic pocket, while the amine group forms a salt bridge with an acidic residue. | - |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. This technique allows researchers to observe how molecules behave over time, providing insights into their conformational flexibility and their interactions with biological targets. For a molecule like this compound, MD simulations could elucidate its preferred three-dimensional structures (conformational landscapes) and the stability of its binding to a receptor or enzyme.

A comprehensive search of scientific literature yielded no specific studies that have applied MD simulations to this compound. Consequently, there is no published data on its dynamic behavior, conformational preferences, or the stability of its potential interactions with biomolecules.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, un-synthesized compounds. 3D-QSAR further incorporates the three-dimensional properties of molecules to generate more detailed and predictive models.

The development of QSAR and 3D-QSAR models for a series of this compound analogs would be invaluable for identifying key structural features that influence their activity and for designing new, more potent compounds. However, no such studies have been published. The absence of a dataset of this compound analogs with measured biological activity precludes the development and validation of predictive QSAR models.

Reaction Pathways and Transformation Mechanisms of N Hexylthian 4 Amine

Amine Reactivity in Organic Synthesis

The nitrogen atom in N-hexylthian-4-amine possesses a lone pair of electrons, which defines its basicity and nucleophilicity. This lone pair is central to the reactivity of the amine group in a wide array of organic transformations. ksu.edu.sa

Nucleophilic Reactivity and Addition Reactions

As a secondary amine, this compound is a potent nucleophile, readily participating in reactions with a variety of electrophilic species. libretexts.org Its nucleophilic character is more pronounced than that of primary alcohols, enabling it to react directly with alkyl halides where water would not. msu.edu

Key nucleophilic reactions include:

Alkylation: The amine can react with alkyl halides through an S\N2 mechanism to form tertiary amines. If an excess of the alkylating agent is used, this can proceed to form a quaternary ammonium (B1175870) salt. msu.edulibretexts.org The initial reaction produces a hydrohalide salt, which necessitates the use of a base or an excess of the starting amine to neutralize the acid and allow the reaction to proceed. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides yields N,N-disubstituted amides. This is a common addition-elimination pathway where the amine adds to the electrophilic carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride). msu.edulibretexts.org Boric acid has been noted as an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org

Addition to Carbonyls: Amines undergo nucleophilic addition to aldehydes and ketones. The reaction with a secondary amine like this compound typically forms an enamine after the dehydration of an intermediate carbinolamine. libretexts.org The initial addition product, an iminium ion, can also be reduced in a process known as reductive amination to yield a tertiary amine. libretexts.orglibretexts.org This reaction's pH is critical; it must be acidic enough to protonate the carbonyl oxygen, increasing its electrophilicity, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive. libretexts.org

Gabriel Synthesis Analogue: While the Gabriel synthesis is a classic method for forming primary amines from phthalimide (B116566) to avoid overalkylation, its principles highlight the controlled reactivity of nitrogen nucleophiles. masterorganicchemistry.com By using a protected form of ammonia, a single alkylation can be achieved. masterorganicchemistry.com This underscores the challenges of controlling the nucleophilicity of simpler amines like this compound, which can lead to multiple alkylations due to the product amine being nucleophilic as well. libretexts.org

| Reaction Type | Electrophile | Product Type | General Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | SN2 Substitution |

| Acylation | Acyl Chloride (R'-COCl) | N,N-Disubstituted Amide | Nucleophilic Addition-Elimination |

| Reductive Amination | Aldehyde/Ketone (R'R''C=O) | Tertiary Amine | Nucleophilic Addition -> Imine/Enamine Formation -> Reduction |

Oxidative and Reductive Transformations of the Amine Functionality

The amine group can undergo both oxidation and reduction, although the latter typically refers to the formation of amines from more oxidized precursors.

Oxidative Transformations: Tertiary amines can be oxidized to form amine oxides, often using reagents like peracids or peroxides. msu.edu In the context of this compound (a secondary amine), oxidation is more complex. Photoredox catalysis, for instance, can facilitate the single-electron oxidation of amines to form radical cations. nih.gov These intermediates are highly acidic at the α-C-H position and can lead to the formation of reactive iminium ions, which can then be trapped by nucleophiles. nih.gov This provides a modern pathway for the functionalization of amines. nih.gov

Reductive Transformations: The synthesis of amines often involves the reduction of other nitrogen-containing functional groups. These methods represent the formal reduction of a precursor to yield the amine functionality.

Reduction of Amides: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). ksu.edu.salibretexts.org For example, an amide precursor could be synthesized and then reduced to yield this compound.

Reduction of Nitro Compounds: A common method for preparing arylamines involves the nitration of an aromatic ring followed by reduction of the nitro group. libretexts.orgmsu.edu This is typically achieved through catalytic hydrogenation or with metals like tin, iron, or zinc in an acidic solution. libretexts.orgmsu.edu

Reduction of Nitriles: Nitriles can be reduced to primary amines using LiAlH₄ or catalytic hydrogenation. libretexts.orgyoutube.com This pathway allows for the extension of a carbon chain while introducing an amino group. youtube.com

Heterocyclic Ring Reactivity and Transformations

The thiane (B73995) ring is a saturated six-membered heterocycle containing a sulfur atom. Unlike its aromatic counterpart, thiophene (B33073), its reactivity is not dominated by electrophilic aromatic substitution. msu.eduuoanbar.edu.iq Instead, reactions tend to involve the sulfur atom or are influenced by the ring's conformation and strain.

Electrophilic and Nucleophilic Substitution Reactions on the Thian Ring and its Substituents

The thiane ring is generally stable and less reactive than smaller, more strained rings like thietanes. msu.edu

Reactions at Sulfur: The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. It can undergo electrophilic attack, for instance, by chlorination to form a chlorosulfonium intermediate, which can then participate in subsequent reactions. msu.edu

Substitution on the Ring: Direct electrophilic or nucleophilic substitution on the carbon atoms of the saturated thiane ring is not a typical reaction pathway, as it lacks the π-system of aromatic compounds that facilitates such reactions. msu.edu Reactions at the carbon centers would likely require harsh conditions and proceed through radical mechanisms or require prior functionalization. In contrast, aromatic heterocycles like thiophene readily undergo electrophilic substitution. uoanbar.edu.iq The presence of electron-withdrawing groups can make some aromatic rings susceptible to nucleophilic aromatic substitution, a mechanism characterized by the initial addition of a nucleophile to the electron-poor ring. msu.edumasterorganicchemistry.com However, this is not applicable to the saturated thiane ring.

Ring-Opening and Ring-Closure Mechanisms (if applicable)

Ring-opening reactions are most common in highly strained heterocyclic systems, such as three- and four-membered rings. msu.edu

Ring-Opening: The thiane ring, being a six-membered ring, possesses significantly less ring strain than epoxides or thietanes. Therefore, ring-opening reactions are not as facile. However, under forcing conditions or with specific reagents, ring-opening could potentially occur. For example, acid-catalysis is a common feature in the ring-opening of smaller heterocycles. msu.edu Strong nucleophiles can also open strained rings. msu.edu While less likely for thiane, such mechanisms provide a theoretical basis for potential transformations under harsh conditions.

Ring-Closure: From a synthetic perspective, thiane rings can be formed through various ring-closure (cyclization) reactions. These often involve intramolecular reactions of bifunctional linear precursors. For instance, an intramolecular S\N2 reaction between a thiol and a leaving group on the same molecule can form the heterocyclic ring. Superacid-promoted ring-closure cascades have also been used to prepare complex polycyclic systems containing heteroatoms. nih.gov

Intermolecular and Intramolecular Reaction Mechanisms Involving this compound

The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions, where the two reactive centers can act independently or in concert.

Intermolecular Reactions: These are reactions between two separate molecules. libretexts.org this compound can readily engage in intermolecular reactions, such as the acylation or alkylation of its amine group, as previously discussed. msu.edu These reactions are fundamental to building larger molecular structures. For example, catalyst-transfer polymerization can link monomer units through intermolecular coupling reactions, such as in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, to form conjugated polymers. researchgate.netresearchgate.netresearchgate.net

Intramolecular Reactions: These reactions occur within a single molecule. mdpi.com They are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups. For this compound to undergo a significant intramolecular reaction, a second reactive functional group would typically need to be present on the hexyl chain or the thiane ring. If such a group were introduced, the molecule could undergo cyclization. The competition between intramolecular and intermolecular pathways can sometimes be controlled by reaction conditions, such as concentration; dilute conditions tend to favor intramolecular reactions. rsc.org The study of Diels-Alder reactions, for example, has shown that an intramolecular process can be significantly faster than the corresponding intermolecular one due to a less unfavorable activation entropy. mdpi.com

Enzyme Interaction Mechanisms and Molecular Target Studies of N Hexylthian 4 Amine

Characterization of Enzyme Inhibition Patterns

The interaction of N-hexylthian-4-amine with various enzymes can be characterized by distinct inhibition patterns, which provide insights into its mechanism of action. These patterns, including competitive, non-competitive, mixed-type, and mechanism-based inhibition, are crucial for understanding the compound's effects on metabolic pathways.

Competitive Inhibition Mechanisms

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, competes for the same active site on an enzyme. libretexts.orglibretexts.org In this mechanism, the inhibitor binds reversibly to the active site, preventing the substrate from binding. libretexts.orgmedcraveonline.com Consequently, the initial reaction rate is lowered, but the maximum reaction rate (Vmax) remains unchanged, as it can be reached by increasing the substrate concentration to outcompete the inhibitor. savemyexams.comucdavis.edu

Studies on compounds structurally related to this compound, such as other amine derivatives, have demonstrated competitive inhibition of various enzymes. For instance, 4-aminobenzamidine (B1203292) and benzamidine (B55565) exhibit linear competitive inhibition of human tissue kallikrein (hK1). nih.gov This type of inhibition suggests that these molecules occupy the active site of the enzyme, thereby preventing the binding of the natural substrate. nih.gov The affinity of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half.

The following table summarizes the kinetic parameters for competitive inhibitors of hK1:

| Inhibitor | K_m (μM) | k_cat_ (min⁻¹) | K_i_ (μM) |

| 4-aminobenzamidine | 12.0 +/- 0.8 | 48.4 +/- 1.0 | 146 +/- 10 |

| benzamidine | 12.0 +/- 0.8 | 48.4 +/- 1.0 | 1,098 +/- 91 |

| Data from a study on the hydrolysis of D-valyl-L-leucyl-L-arginine p-nitroanilide by human tissue kallikrein (hK1). nih.gov |

Non-Competitive and Mixed-Type Inhibition

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. savemyexams.comkhanacademy.org This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency, regardless of whether the substrate is bound. savemyexams.com In non-competitive inhibition, the Vmax is lowered, but the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. libretexts.org

Mixed-type inhibition is a more general case where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. cnr.itwikipedia.org In this scenario, both the Vmax and the Km are affected. wikipedia.orgresearchgate.net The inhibitor's binding affinity for the free enzyme (Ki) and the enzyme-substrate complex (Ki') are different. wikipedia.org If the inhibitor has a greater affinity for the free enzyme, the apparent Km increases, whereas if it has a higher affinity for the enzyme-substrate complex, the apparent Km decreases. wikipedia.org

Research on aniline (B41778) and 4-nitroaniline, which share the amine functional group with this compound, has shown that they act as linear mixed inhibitors of human tissue kallikrein (hK1). nih.gov The fact that the Ki' is greater than the Ki for these compounds indicates that they bind to a secondary site on the enzyme with lower affinity than the active site. nih.gov

The kinetic parameters for mixed-type inhibitors of hK1 are presented below:

| Inhibitor | K_m (μM) | k_cat_ (min⁻¹) | K_i_ (μM) | K_i'_ (μM) |

| 4-nitroaniline | 12.0 +/- 0.8 | 48.4 +/- 1.0 | 38.6 +/- 5.2 | 289.3 +/- 92.8 |

| aniline | 12.0 +/- 0.8 | 48.4 +/- 1.0 | 37,340 +/- 5,400 | 310,500 +/- 38,600 |

| Data from a study on the hydrolysis of D-valyl-L-leucyl-L-arginine p-nitroanilide by human tissue kallikrein (hK1). nih.gov |

Mechanism-Based and Suicide Inhibition with Amine-Metabolizing Enzymes

Mechanism-based inhibition, also known as suicide inhibition, is an irreversible process where the enzyme itself converts a substrate analog into a reactive intermediate that covalently binds to and inactivates the enzyme. researchgate.netwikipedia.org This type of inhibition is highly specific because it requires the catalytic action of the target enzyme. nih.gov

Amine-metabolizing enzymes, such as cytochrome P450 (CYP) and monoamine oxidases, are known targets for mechanism-based inhibitors. frontiersin.orgresearchgate.net For example, cyclopropylamines act as suicide substrates for P450 enzymes. ku.edu The enzyme oxidizes the cyclopropylamine, leading to the formation of a reactive species that inactivates the enzyme. frontiersin.orgku.edu This process is time-dependent and results in a loss of enzyme activity that cannot be recovered by simple dilution. springernature.com

The inactivation of P450 enzymes by suicide inhibitors can have significant toxicological consequences, as it can lead to prolonged inhibition of drug metabolism and potential drug-drug interactions. nih.gov In some cases, the reactive metabolite may bind to residues far from the enzyme's active site, causing inactivation by hindering substrate access. nih.gov

Identification and Characterization of Molecular Binding Sites

Understanding the specific molecular interactions between this compound and its target enzymes is crucial for elucidating its mechanism of action. This involves identifying the binding sites and characterizing the key residues involved in the interaction.

Active Site Interactions and Specific Residue Analysis

The active site of an enzyme is the region where the substrate binds and catalysis occurs. Inhibitors that bind to the active site, such as competitive inhibitors, often share structural similarities with the natural substrate. libretexts.org The binding affinity and specificity are determined by noncovalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the inhibitor and specific amino acid residues within the active site. frontiersin.orgnih.gov

For amine-binding proteins, the interaction with the aliphatic amine group of the ligand is often conserved, while specificity is determined by interactions with the aromatic portion of the molecule. nih.gov In the case of human D-amino acid oxidase (hDAAO), for example, competitive inhibitors bind at the active site, and their affinity can be determined by observing perturbations in the visible absorbance spectrum of the FAD cofactor. frontiersin.org Specific residues, such as Leu51, Leu215, and Ile230, form a hydrophobic pocket that accommodates the inhibitor, while π-stacking interactions with the FAD cofactor also contribute to binding. frontiersin.org The α-amino group of the substrate typically forms hydrogen bonds with residues like Gly313 and the FAD cofactor. frontiersin.org

Allosteric Modulation and Allosteric Site Binding

Allosteric modulation occurs when a molecule binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. wikipedia.orggaintherapeutics.com This binding event induces a conformational change in the enzyme that alters its activity, either by enhancing it (positive allosteric modulation) or inhibiting it (negative allosteric modulation). longdom.orglibretexts.org Allosteric modulators offer a more nuanced regulation of enzyme activity compared to direct active site inhibitors. longdom.org

The binding of an allosteric inhibitor can decrease the enzyme's affinity for its substrate, reduce its catalytic activity, or both. wikipedia.org This mechanism is often associated with non-competitive and mixed-type inhibition. wikipedia.orgwikipedia.org

Studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a core structure with this compound, have identified an extrahelical, lipid-facing allosteric binding pocket on the A3 adenosine (B11128) receptor. nih.govnih.gov This pocket is formed by residues from transmembrane domains 1 and 7, as well as Helix 8. nih.govnih.gov The binding is stabilized by π-π stacking interactions with tyrosine residues (Y284 and Y293) and a hydrogen bond between the amine group of the inhibitor and a glycine (B1666218) residue (G29). nih.gov This detailed characterization of an allosteric binding site provides a framework for understanding how this compound might interact with its targets and for the rational design of new modulators. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the enzyme interaction mechanisms, molecular target studies, or biotransformation of the chemical compound This compound .

Therefore, the requested article focusing on "," including the subsection on "Mechanistic Insights into Enzyme-Catalyzed Biotransformations of Amines (e.g., N-oxidation, N-dealkylation by Cytochrome P450 enzymes)," cannot be generated at this time due to the absence of research data on this specific compound.

General mechanisms of amine metabolism by enzymes like Cytochrome P450 are well-documented for other compounds. These processes typically involve:

N-dealkylation: The removal of an alkyl group from the nitrogen atom. This is a common metabolic pathway for secondary and tertiary amines and is catalyzed by Cytochrome P450 enzymes. The general mechanism involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate. mdpi.comuomus.edu.iq This intermediate then spontaneously cleaves, resulting in a dealkylated amine and a carbonyl compound. mdpi.comsemanticscholar.org

N-oxidation: The oxidation of the nitrogen atom itself. Secondary amines can be oxidized to form hydroxylamines and further to nitrones. uomustansiriyah.edu.iq Tertiary amines can be oxidized to N-oxides. mdpi.comsemanticscholar.org This pathway is catalyzed by both Cytochrome P450 and Flavin-containing monooxygenase (FMO) enzymes. mdpi.comsemanticscholar.org

However, without specific studies on this compound, it is not possible to provide detailed research findings, mechanistic insights, or data tables as requested in the instructions. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Environmental Fate and Degradation Pathways of N Hexylthian 4 Amine Mechanistic Focus

Aerobic and Anaerobic Degradation Pathways in Environmental Compartments (e.g., soil, aquatic systems)

The biodegradation of N-hexylthian-4-amine is anticipated to occur in both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments, mediated by microorganisms in soil and aquatic systems. The specific pathways and rates are influenced by the presence of suitable microbial consortia and environmental conditions.

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygenases to initiate the breakdown of organic molecules. omicsonline.org For this compound, several oxidative attacks are plausible:

N-Dealkylation: The hexyl group attached to the nitrogen atom can be a primary site for microbial oxidation. This process would likely proceed via hydroxylation of the alpha-carbon, leading to an unstable intermediate that cleaves to form hexanal (B45976) and thian-4-amine.

Oxidation of the Sulfur Atom: The thioether in the thiane (B73995) ring is susceptible to oxidation, forming the corresponding sulfoxide (B87167) (this compound-1-oxide) and subsequently the sulfone (this compound-1,1-dioxide). These oxidized products are generally more water-soluble and may exhibit different degradation kinetics.

Ring Cleavage: Following initial oxidative steps, the thiane ring or the alicyclic portion of the molecule may undergo cleavage, a common fate for cyclic compounds during microbial metabolism.

Terminal Oxidation of the Hexyl Group: Microbes can oxidize the terminal methyl group of the n-hexyl chain (ω-oxidation) to a primary alcohol, which can be further oxidized to a carboxylic acid. frontiersin.org

A study on the aerobic degradation of (4-methylcyclohexyl)methanol (B126014) (4-MCHM), a structurally similar alicyclic compound, showed nearly complete removal within 14 days in river sediments, indicating that microbial communities can readily metabolize such structures. nih.gov Similarly, certain bacteria like Pseudomonas sp. have been shown to efficiently degrade N-methylated aromatic amines under aerobic conditions, utilizing them as sole carbon and nitrogen sources. plos.org

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms use alternative electron acceptors like nitrate (B79036) or sulfate (B86663) to degrade organic compounds. omicsonline.orgfrontiersin.org The anaerobic degradation of this compound is expected to be slower than its aerobic counterpart. nih.gov

Initial Reactions: Unlike aerobic pathways that often start with oxidation, anaerobic degradation of compounds like alkanes can be initiated through mechanisms such as addition to fumarate. frontiersin.org

Reductive Processes: The degradation of related compounds, such as azo dyes, under anaerobic conditions begins with the reduction of specific functional groups, leading to the formation of aromatic amines. wur.nl While this compound lacks an azo group, this highlights the reductive nature of anaerobic environments.

Table 1: Predicted Microbial Degradation Reactions for this compound

| Degradation Type | Initial Reaction | Predicted Intermediate Products |

|---|---|---|

| Aerobic | N-Dealkylation | Thian-4-amine, Hexanal |

| S-Oxidation | This compound-1-oxide, this compound-1,1-dioxide | |

| ω-Oxidation of Hexyl Chain | 6-(Thian-4-ylamino)hexan-1-ol, 6-(Thian-4-ylamino)hexanoic acid | |

| Anaerobic | Fumarate Addition | (Substituted succinate (B1194679) derivatives) |

Photodegradation Pathways and Products (if relevant for similar compounds)

Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This can occur through two main mechanisms:

Direct Photolysis: The molecule itself absorbs light energy, leading to an excited state and subsequent bond cleavage. This requires the presence of a chromophore—a part of the molecule that absorbs light. This compound, being a saturated amine and thioether, does not possess strong chromophores that absorb light in the solar spectrum reaching the Earth's surface. Therefore, direct photodegradation is expected to be a minor pathway.

Indirect Photodegradation: The compound reacts with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), ozone (O₃), or singlet oxygen. nih.govnih.gov This is considered the more relevant pathway for saturated compounds like this compound in the atmosphere and sunlit surface waters.

The likely points of attack by hydroxyl radicals are:

The hydrogen atom on the secondary amine.

The sulfur atom of the thiane ring.

Hydrogen atoms on the carbon atoms adjacent to the nitrogen and sulfur (α-hydrogen abstraction).

Atmospheric degradation of amines can lead to the formation of aldehydes, amides, and nitrogen oxides. nih.govbellona.org The reaction with oxidants can contribute to the formation of secondary organic aerosols (SOA). nih.gov For other organic compounds, photodegradation is a key removal process, often leading to complete mineralization or the formation of various intermediate products before that. mdpi.comfrontiersin.org

Computational Prediction and Experimental Validation of Degradation Products and Their Formation Pathways

In the absence of direct experimental data for this compound, computational chemistry and predictive models serve as valuable tools to hypothesize its environmental fate.

Computational Prediction: Computational modeling, such as Density Functional Theory (DFT), can be used to predict the most likely degradation pathways. urfu.ru These methods can:

Identify the most reactive sites on the molecule for oxidative or radical attack.

Calculate the activation energies for various potential degradation reactions, indicating which pathways are more favorable. urfu.ru

Predict the structure of potential degradation products.

For other amines used in industrial processes, computational approaches have been employed to predict a wide range of possible degradation products, including ammonia, aldehydes, and ketones. ieaghg.org Similar models could be applied to this compound to forecast its transformation products resulting from aerobic, anaerobic, and photochemical degradation.

Experimental Validation: The predictions from computational models must be confirmed through controlled laboratory experiments. Standard methods for this include:

Biodegradation Studies: Using standardized test protocols (e.g., OECD guidelines), the biodegradability of this compound can be assessed in activated sludge, soil, or water-sediment systems under both aerobic and anaerobic conditions. researchgate.net

Microcosm Studies: Simulating natural environments (e.g., a sample of river water and sediment) allows for the study of degradation under more realistic conditions. nih.govplos.org

Product Identification: Throughout these experiments, samples are collected over time and analyzed using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products. ucanr.edudoe.gov This provides direct evidence for the proposed degradation pathways.

For example, in a study on the degradation of N-methyl-4-nitroaniline, researchers used soil microcosms and subsequent isolation of a bacterial strain to identify metabolic intermediates and propose a detailed degradation pathway. plos.org A similar integrated approach would be essential for fully elucidating the environmental fate of this compound.

Table 2: Proposed Framework for Investigating this compound Degradation

| Step | Method | Objective |

|---|

| 1. Prediction | Computational Chemistry (e.g., DFT) | - Identify reactive sites

Applications in Advanced Material Science and Organic Optoelectronics Focus on Structural Integration

Integration of N-hexylthian-4-amine Derived Moieties into Conjugated Systems

The integration of this compound derived moieties into conjugated systems is a key area of research for developing novel organic electronic materials. The amine functionality allows for its incorporation as a side chain or as part of the main backbone of a conjugated polymer.

One common method for integration is through N-alkylation or N-arylation reactions, where the nitrogen atom of the thian-4-amine ring forms a covalent bond with a conjugated backbone. This can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds. rsc.org For instance, a pre-functionalized conjugated polymer with leaving groups like bromine or iodine can be reacted with this compound to append the moiety onto the polymer chain.

The presence of the this compound side chain can significantly influence the solubility and processability of the resulting conjugated polymer. The long hexyl chain enhances solubility in common organic solvents, which is crucial for the fabrication of thin films for electronic devices using solution-based techniques like spin-coating or inkjet printing. ajol.info

Furthermore, the polar amine group can influence the electronic properties of the conjugated system. It can act as an electron-donating group, which can raise the highest occupied molecular orbital (HOMO) energy level of the material. This tuning of energy levels is critical for optimizing charge injection and transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Role as Building Blocks for Oligomers and Polymers in Functional Materials

This compound can serve as a fundamental building block for the synthesis of novel oligomers and polymers with tailored functionalities. By modifying the amine group, it can be converted into a monomer that can participate in various polymerization reactions.

For example, the amine can be transformed into an amide, imide, or other functional groups that can undergo step-growth polymerization. This allows for the creation of polymers where the this compound moiety is an integral part of the repeating unit. The resulting polymers can exhibit unique properties derived from the combination of the conjugated backbone and the specific characteristics of the thian-4-amine ring.

In the context of functional materials, these polymers can be designed for specific applications. For instance, the incorporation of the this compound unit can enhance the charge-carrying capabilities of the polymer, making it suitable for use as a hole-transporting material in OLEDs. researchgate.net The flexibility of the hexyl chain can also improve the morphological stability of the polymer films, which is beneficial for the long-term performance of organic electronic devices.

Below is a table summarizing the potential roles of this compound as a building block:

| Polymer Type | Integration Method | Potential Application | Reference |

| Conjugated Polymers | Side-chain functionalization via N-alkylation | Organic Light-Emitting Diodes (OLEDs) | acs.org |

| Polyamides/Polyimides | Step-growth polymerization of derivatized monomer | High-performance engineering plastics | researchgate.net |

| Porous Organic Polymers | Cross-linking of functionalized monomers | Gas storage and separation | osti.gov |

Structure-Property Relationships in Advanced Materials Context

The relationship between the molecular structure of this compound and the macroscopic properties of the materials it is incorporated into is a critical aspect of materials design. gatech.edu The specific features of this compound—the saturated heterocyclic ring, the secondary amine, and the hexyl chain—all contribute to the final properties of the material.

Solubility and Morphology: As mentioned, the hexyl group is a key determinant of solubility. The length and flexibility of this alkyl chain disrupt intermolecular packing, leading to better solubility in organic solvents. ajol.info This, in turn, affects the morphology of thin films. A well-solubilized polymer can form smooth, uniform films, which are essential for efficient charge transport and device performance.

Electronic Properties: The nitrogen atom in the thian-4-amine ring possesses a lone pair of electrons, making it an electron-donating moiety. When attached to a conjugated system, it can increase the electron density of the backbone, thereby influencing the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels. This electronic perturbation is fundamental to tuning the optical and electrical properties of the material, such as its absorption and emission wavelengths and its charge carrier mobility. acs.org

The following table outlines the key structure-property relationships for materials incorporating this compound:

| Structural Feature | Influence on Material Property | Relevance in Advanced Materials |

| Hexyl Chain | Enhances solubility, influences film morphology | Improved processability for solution-based device fabrication |

| Thian-4-amine Ring | Provides a site for functionalization, contributes to thermal stability | Versatility in polymer design and enhanced device lifetime |

| Amine Group | Acts as an electron donor, modifies electronic energy levels | Tuning of optoelectronic properties for specific applications |

Conclusion and Future Research Directions

Synthesis of Current Research Landscape Pertaining to N-hexylthian-4-amine

The synthesis of this compound would likely involve the formation of the thiane (B73995) ring followed by the introduction of the N-hexylamino group. The construction of substituted thianes can be achieved through various methods, including hetero-Diels-Alder reactions where thiocarbonyl groups act as dienophiles. rsc.org Another approach involves using silylated dithianes as linchpins for the construction of chiral, cyclic building blocks which can be converted to thianes. rsc.org

Once the thian-4-amine core is established, the hexyl group can be introduced via N-alkylation. This is a common transformation where an amine reacts with an alkyl halide, in this case, a hexyl halide, often through an SN2 reaction mechanism. libretexts.org Reductive amination, another powerful tool in amine synthesis, could also be employed by reacting thian-4-one with hexylamine (B90201) in the presence of a reducing agent. libretexts.org

Research into related N-substituted heterocyclic compounds is extensive. For instance, the synthesis of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]4-oxobut-2-enamides has been developed, demonstrating the feasibility of creating complex molecules with N-substituted amine functionalities on sulfur-containing rings. researchgate.net Similarly, studies on novel 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines highlight the interest in modifying the substituents on cyclic amine structures to explore their biological activities. nih.gov

Emerging Research Avenues for this compound Chemistry

The field of this compound chemistry, while not explicitly detailed, presents several promising areas for future investigation, largely extrapolated from research on analogous structures.

One significant avenue is its potential application in materials science . Thiophene (B33073) derivatives, which share the sulfur-containing heterocyclic motif, are integral to the development of organic electronics. umons.ac.beresearchgate.net Specifically, N-coordinated organoboron compounds are being explored in polymer synthesis. acs.org The introduction of an this compound moiety into a polymer backbone could modulate properties like solubility, processability, and electronic characteristics, making it a candidate for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). researchgate.netmdpi.comresearchgate.netscribd.com The hexyl group, in particular, is often used to improve the solubility of conjugated polymers in organic solvents. researchgate.net

In medicinal chemistry , the thiane scaffold is present in various biologically active molecules. mdpi.com The N-dealkylation of amines is a crucial metabolic process, and understanding the behavior of the N-hexyl group in a biological context could be significant. nih.gov The synthesis of novel N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors showcases how N-alkylation can be a key strategy in designing new therapeutic agents. nih.gov Therefore, this compound and its derivatives could be synthesized and screened for a range of biological activities, including anticancer or antimicrobial properties. jst.go.jpmdpi.com

Challenges and Opportunities in Targeted Synthesis and Mechanistic Studies

The targeted synthesis of this compound and its derivatives presents both challenges and opportunities. A primary challenge in synthesizing substituted cyclic compounds is controlling stereochemistry. rsc.org For thiane derivatives, achieving specific enantiomers often requires chiral starting materials or asymmetric catalytic methods, which can be complex and costly. rsc.orgumich.edu

Another challenge lies in the potential for side reactions during synthesis. For example, the alkylation of amines can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts, although this is more common with smaller alkyl groups. libretexts.org The synthesis of substituted heterocycles can also be a laborious, low-yielding process. rsc.org

However, overcoming these challenges presents significant opportunities. The development of efficient and stereoselective synthetic routes to compounds like this compound would provide access to a new class of molecules with tunable properties. umich.edu For instance, the ability to precisely control the stereochemistry of the substituents on the thiane ring could have profound effects on the biological activity or the packing of molecules in an organic electronic device. rsc.org

Mechanistic studies of the formation and reactions of this compound are also a fertile ground for research. Investigating the kinetics and mechanisms of its synthesis, such as the reductive amination or N-alkylation steps, can lead to optimized reaction conditions and higher yields. nih.gov Furthermore, understanding the conformational dynamics of the thiane ring and the influence of the N-hexyl group is crucial for predicting its interactions with biological targets or its properties in materials. nih.gov The development of novel catalytic systems, including organocatalysts, could also provide more efficient and environmentally friendly synthetic pathways. umich.edu

Q & A

Q. Table 2: Key Physicochemical Parameters for Stability Studies

| Parameter | Method | Reference Standard |

|---|---|---|

| Thermal Degradation | TGA/DSC | ASTM E2550 |

| Photostability | ICH Q1B | FDA Guidelines |

| Hydrolytic Stability | HPLC-UV (pH-varied) | USP <711> |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.